

Technical Support Center: Substance P(1-7) and its N-Terminal Analogs

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Compound of Interest

Compound Name: Substance P(1-7)

Cat. No.: B10799661

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the experimental use of N-terminally truncated fragments of **Substance P(1-7)**.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of N-terminal truncation on the binding affinity of **Substance P(1-7)** analogs?

N-terminal truncation of **Substance P(1-7)** generally results in peptides that retain binding activity, although often with a lower affinity compared to the full heptapeptide. The C-terminal portion of **Substance P(1-7)** is considered more critical for binding. For instance, the removal of the N-terminal arginine residue from SP(1-7) amide to yield SP(2-7) amide leads to a decrease in binding affinity. Further truncations continue this trend. However, even smaller fragments like H-Pro4-Gln5-Gln6-Phe7-NH₂ and H-Gln5-Gln6-Phe7-NH₂ can still exhibit high binding affinity to rat spinal cord membranes.

Q2: My N-terminally truncated SP(1-7) analog shows good binding affinity in vitro but is inactive in my in vivo model. What could be the reason?

This discrepancy between in vitro binding and in vivo activity is a known challenge. For example, while H-Pro4-Gln5-Gln6-Phe7-NH₂ and H-Gln5-Gln6-Phe7-NH₂ show high binding affinity, they are devoid of anti-allodynic activity in a spinal cord injury model. Several factors could contribute to this:

- **Pharmacokinetics:** The truncated peptide may have poor stability in plasma or poor permeability across biological membranes.
- **Receptor Activation:** High binding affinity does not always translate to potent receptor activation or the desired biological response. The N-terminal amino acids, particularly Arginine at position 1, appear to be crucial for the in vivo anti-allodynic effect, suggesting they are important for the peptide's efficacy, not just its binding.
- **Different Receptor Subtypes or States:** The in vitro binding assay might not fully recapitulate the complexity of the receptor environment in vivo.

Q3: Does **Substance P(1-7)** or its N-terminal fragments act through the Neurokinin-1 (NK-1) receptor?

Substance P(1-7) and its N-terminal fragments are generally considered to act through a specific binding site that is distinct from the classical NK-1 receptor. Studies have shown that SP(1-7) does not bind to NK-1 receptors and does not stimulate downstream signaling pathways typically associated with NK-1 receptor activation, such as increases in intracellular calcium or cAMP. However, SP(1-7) has been shown to indirectly down-regulate NK-1 binding, suggesting a more complex interaction.

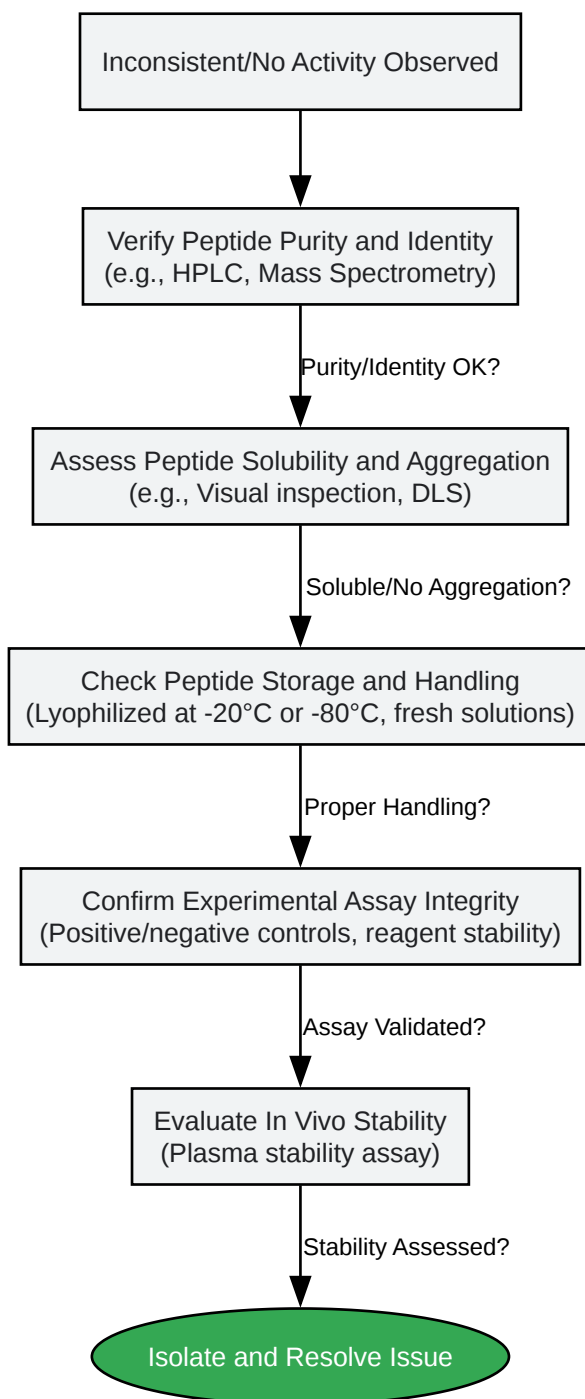
Q4: What is the minimum sequence length of N-terminally truncated SP(1-7) required for biological activity?

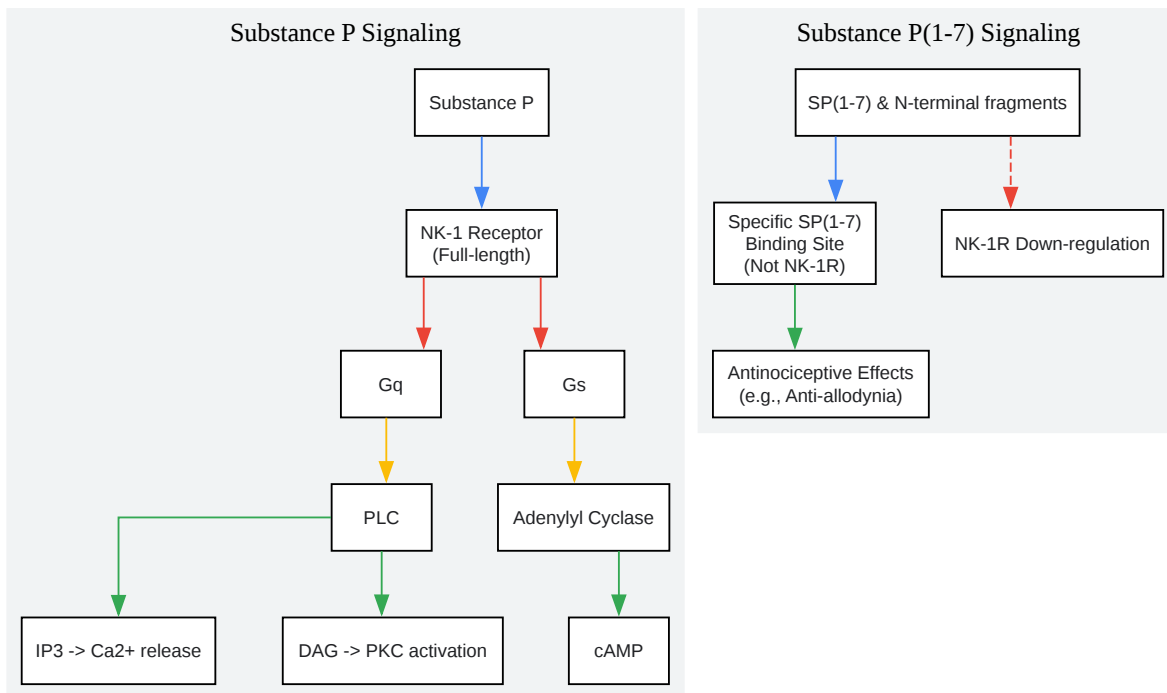
Studies on the N-terminal truncation of SP(1-7) have indicated that a sequence of at least five amino acids is necessary to retain a biological effect.

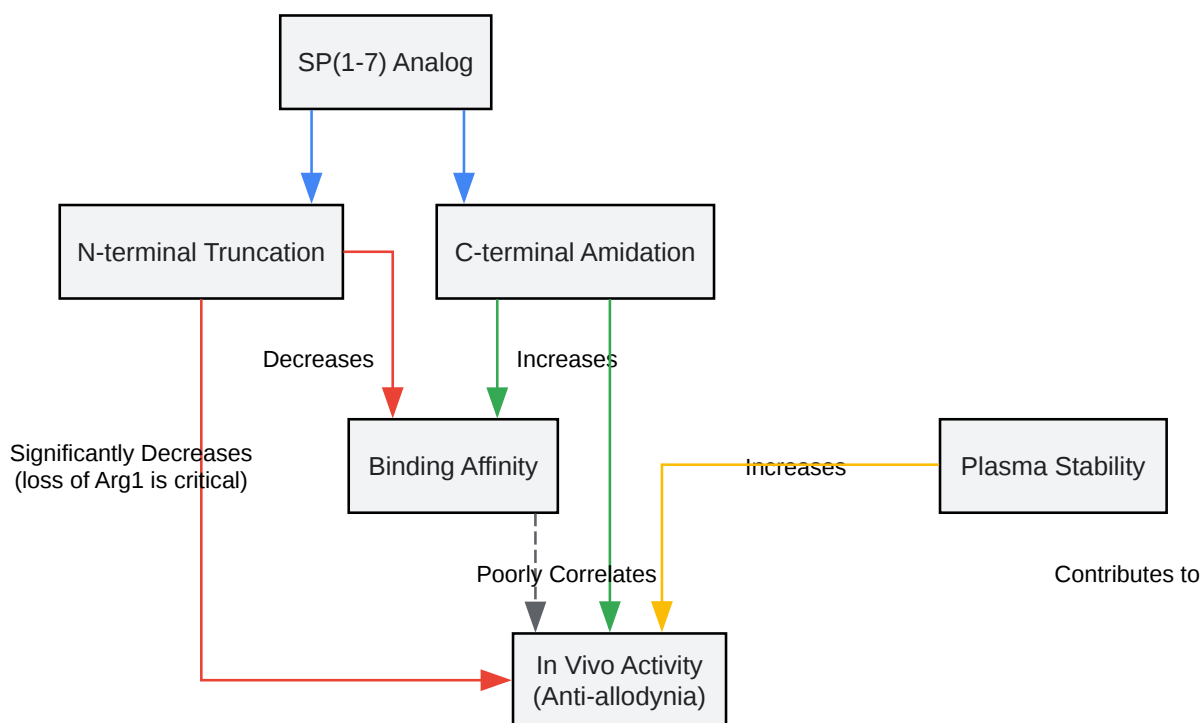
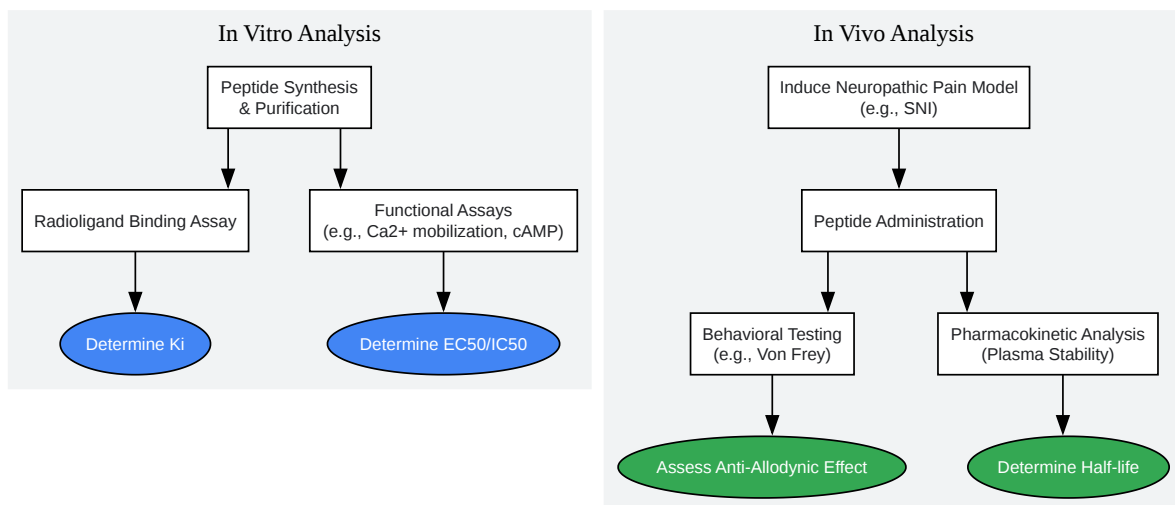
Troubleshooting Guides

Problem 1: Inconsistent or no biological activity with a custom synthesized N-terminally truncated SP(1-7) peptide.

Troubleshooting Workflow:







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